molecular formula C16H17ClN2O2 B4520671 6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B4520671
M. Wt: 304.77 g/mol
InChI Key: SCJJSBZMDQRKFF-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is 304.0978555 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of heterocyclic compounds, including pyridazinone derivatives, has been explored for their potential biological activities. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in pyridazinone derivatives with antimicrobial and antifungal activities (Sayed et al., 2003). Additionally, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed their potential as anticancer and antimicrobial agents, showcasing the chemical versatility and application potential of pyridazinone derivatives (Katariya et al., 2021).

Biological Activities

The modes of action of pyridazinone herbicides were investigated, highlighting their ability to inhibit the Hill reaction and photosynthesis in barley, suggesting a mechanism for their phytotoxicity and potential use in weed management (Hilton et al., 1969). Further, the substituted pyridazinone herbicide BASF 13-338 was found to affect the desaturation of linoleic acid in different molecular species of monogalactosyldiacylglycerol and phosphatidylcholine in Arabidopsis leaf tissue, indicating a specific biochemical interaction that could be harnessed for agricultural applications (Norman & John, 1987).

Material Science Applications

Research into the solubility and thermodynamics of pyridazinone derivatives, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in various solvents at different temperatures, provides insights into their physical properties and potential applications in the formulation of pharmaceuticals and materials science. The study of solubility and associated thermodynamic properties can inform the development of drug delivery systems and the optimization of pharmaceutical formulations (Imran et al., 2017).

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJSBZMDQRKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one
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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one
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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one
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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one
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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one
Reactant of Route 6
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6-(2-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.